Product packaging for 1,3-Dimethyl-2-phenylnaphthalene(Cat. No.:CAS No. 119264-82-3)

1,3-Dimethyl-2-phenylnaphthalene

Cat. No.: B047471
CAS No.: 119264-82-3
M. Wt: 232.3 g/mol
InChI Key: LKYXFOBXGHLFDK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

1,3-Dimethyl-2-phenylnaphthalene is a sophisticated polycyclic aromatic hydrocarbon (PAH) derivative of significant interest in advanced materials research and organic synthesis. Its core value lies in its structurally engineered backbone, where the strategic substitution with methyl groups at the 1 and 3 positions and a phenyl ring at the 2 position creates a rigid, sterically hindered, and extended π-conjugated system. This molecular architecture makes it an invaluable building block (synthon) for developing novel organic semiconductors, particularly for use in Organic Light-Emitting Diodes (OLEDs) and Organic Photovoltaics (OPVs). Researchers utilize this compound to study structure-property relationships, where its substitutions influence key properties such as HOMO-LUMO energy levels, charge carrier mobility, and solid-state packing (crystallinity). Furthermore, its planar naphthalene core intercalates with DNA/RNA, positioning it as a candidate scaffold in medicinal chemistry for the development of therapeutic agents and fluorescent probes for bio-imaging. The mechanism of action in material science contexts is primarily electronic, functioning as a charge transport medium or an emissive layer dopant, while in biochemical contexts, it may involve intercalation or groove-binding with biomolecules. This reagent is provided to support innovative investigations in supramolecular chemistry, photophysics, and the development of next-generation electronic and sensing technologies.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C18H16 B047471 1,3-Dimethyl-2-phenylnaphthalene CAS No. 119264-82-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,3-dimethyl-2-phenylnaphthalene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16/c1-13-12-16-10-6-7-11-17(16)14(2)18(13)15-8-4-3-5-9-15/h3-12H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKYXFOBXGHLFDK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=CC=CC=C2C(=C1C3=CC=CC=C3)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80455094
Record name 1,3-DIMETHYL-2-PHENYLNAPHTHALENE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80455094
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

86399-41-9
Record name 1,3-DIMETHYL-2-PHENYLNAPHTHALENE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80455094
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Advanced Spectroscopic and Structural Characterization of 1,3 Dimethyl 2 Phenylnaphthalene

High-Resolution Mass Spectrometry for Elucidating Molecular Fragmentation and Impurity Signatures

High-resolution mass spectrometry (HR-MS) is a powerful tool for determining the elemental composition and fragmentation pathways of 1,3-dimethyl-2-phenylnaphthalene. The molecular weight of this compound is 232 atomic mass units (amu). unodc.org In mass spectrometry analysis, this compound and its related naphthalene (B1677914) derivatives are often identified as impurities in certain chemical synthesis routes. researchgate.netnih.govresearchgate.net

Gas chromatography coupled with mass spectrometry (GC-MS) is a common technique for separating and identifying volatile compounds like this compound from complex mixtures. unodc.orgresearchgate.net The mass spectrometer, operating in electron ionization mode, provides a fragmentation pattern that serves as a molecular fingerprint. acs.org While specific fragmentation data for this compound is not extensively detailed in the provided results, the general approach involves analyzing the mass-to-charge ratio of the parent ion and its subsequent fragments to deduce the molecular structure.

HR-MS is particularly valuable in identifying and characterizing impurities that may be present alongside this compound. uoa.grresearchgate.net These impurity signatures can provide crucial information about the synthetic pathway used to produce the main compound. For instance, the presence of specific isomers or related naphthalene structures can be indicative of particular reaction conditions or starting materials. nih.govuts.edu.auwindows.net

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for the unambiguous structural elucidation of this compound. mdma.chmdma.chresearchgate.net Both proton (¹H) and carbon-13 (¹³C) NMR spectra provide detailed information about the chemical environment of each atom in the molecule.

Proton Nuclear Magnetic Resonance (¹H-NMR) Analysis

The ¹H-NMR spectrum of this compound exhibits characteristic signals for the aromatic protons of the naphthalene and phenyl rings, as well as the methyl groups. unil.chflinders.edu.au The chemical shifts (δ) of these protons are influenced by their local electronic environment. The aromatic protons typically appear in the downfield region of the spectrum, while the methyl protons are found in the upfield region. The integration of the signals corresponds to the number of protons, and the coupling patterns (splitting) provide information about adjacent protons. flinders.edu.au

Carbon-13 Nuclear Magnetic Resonance (¹³C-NMR) Analysis

The ¹³C-NMR spectrum provides information on the carbon skeleton of the molecule. mdma.chunil.chflinders.edu.au Each unique carbon atom in this compound gives rise to a distinct signal. The chemical shifts in the ¹³C-NMR spectrum are indicative of the type of carbon (e.g., aromatic, methyl) and its bonding environment. This technique is crucial for confirming the carbon framework and the positions of the substituents on the naphthalene ring. mdma.ch

Advanced Multi-dimensional NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY)

To achieve a complete and unambiguous assignment of all proton and carbon signals, advanced multi-dimensional NMR techniques are employed. mdma.chresearchgate.net

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings, helping to identify which protons are adjacent to each other in the molecule. mdma.chresearchgate.net

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms, allowing for the assignment of a proton signal to its corresponding carbon. researchgate.net

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are separated by two or three bonds, which is vital for piecing together the molecular structure and assigning quaternary carbons. researchgate.net

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique provides information about the spatial proximity of protons, which can be used to determine the relative stereochemistry and conformation of the molecule.

Through the combined application of these one- and two-dimensional NMR experiments, a detailed and accurate three-dimensional structure of this compound can be constructed. mdma.chresearchgate.net

Vibrational Spectroscopy (FT-IR, FT-Raman) for Characteristic Functional Group Modes

Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Fourier-transform Raman (FT-Raman) spectroscopy, provides information about the functional groups present in this compound. researchgate.netresearchgate.netscribd.com These techniques are based on the absorption or scattering of infrared radiation by the molecule, which causes its bonds to vibrate at specific frequencies.

The FT-IR and FT-Raman spectra of this compound would be expected to show characteristic absorption bands for:

Aromatic C-H stretching: Typically observed above 3000 cm⁻¹.

Aromatic C=C stretching: Appearing in the region of 1600-1450 cm⁻¹.

Aliphatic C-H stretching (from methyl groups): Found just below 3000 cm⁻¹.

C-H bending vibrations: Occurring at lower frequencies.

The specific pattern of these bands provides a unique fingerprint for the molecule, confirming the presence of the naphthalene and phenyl rings, as well as the methyl substituents. acs.org

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Effects

Ultraviolet-visible (UV-Vis) spectroscopy is used to study the electronic transitions within the conjugated π-system of this compound. unil.chdokumen.pubchemistry-chemists.com The extensive conjugation between the naphthalene and phenyl rings results in the absorption of UV light, leading to the promotion of electrons from lower to higher energy molecular orbitals.

The UV-Vis spectrum typically shows strong absorption bands in the ultraviolet region. unodc.orgmdma.ch The position (λmax) and intensity (molar absorptivity) of these bands are characteristic of the chromophore and are influenced by the extent of conjugation. The presence of the phenyl substituent on the naphthalene core significantly affects the electronic structure and, consequently, the UV-Vis absorption profile. researchgate.netunram.ac.id

Following a comprehensive search of available scientific literature and chemical databases, it has been determined that specific X-ray crystallography data for the solid-state molecular geometry and conformation of this compound is not publicly available. While general information regarding the compound's identity and basic properties is accessible, detailed experimental crystallographic studies, which are essential for elucidating its precise three-dimensional structure, have not been published or indexed in searchable repositories.

The process of X-ray crystallography involves the diffraction of X-rays by a single crystal of a compound. The resulting diffraction pattern provides detailed information about the arrangement of atoms within the crystal lattice, including bond lengths, bond angles, and torsional angles. This data is fundamental for understanding the molecule's conformation in the solid state.

Without access to a published crystal structure, it is not possible to provide the specific data tables and in-depth discussion on the solid-state molecular geometry and conformation of this compound as requested. Information such as crystal system, space group, unit cell dimensions, atomic coordinates, and details of intermolecular interactions remains unknown.

Therefore, the section on "X-ray Crystallography for Solid-State Molecular Geometry and Conformation" cannot be completed at this time. Further experimental research, specifically the successful crystallization of this compound and subsequent X-ray diffraction analysis, would be required to generate the necessary data for a thorough and accurate structural characterization.

Computational Chemistry and Theoretical Investigations of 1,3 Dimethyl 2 Phenylnaphthalene

Quantum Chemical Calculations for Electronic Structure and Reactivity Profiles

Density Functional Theory (DFT) is a workhorse of modern computational chemistry, balancing accuracy with computational cost. It is widely used to investigate the structural and electronic properties of aromatic systems. researchgate.netnih.gov For 1,3-Dimethyl-2-phenylnaphthalene, DFT calculations, often employing hybrid functionals like B3LYP with a basis set such as 6-31G(d,p), can be used to determine its most stable three-dimensional structure (optimized geometry). researchgate.net

These calculations minimize the total energy of the molecule by adjusting the positions of its atoms, yielding key geometrical parameters. The results include precise values for bond lengths, bond angles, and dihedral angles. For instance, a key parameter for this compound would be the dihedral angle between the phenyl ring and the naphthalene (B1677914) core, which dictates the degree of π-system conjugation and steric hindrance. The total electronic energy obtained from this optimization is a measure of the molecule's thermodynamic stability.

Table 1: Representative Geometric Parameters for this compound from a DFT Optimization Note: The following data is illustrative of the output from a DFT calculation and is based on general chemical principles, not on a specific published study of this molecule.

ParameterDescriptionIllustrative Value
C2-C(Phenyl) Bond LengthThe length of the bond connecting the naphthalene ring to the phenyl group.1.49 Å
C1-C(Methyl) Bond LengthThe length of the bond connecting the C1 of naphthalene to its methyl group.1.51 Å
C1-C2-C3 Bond AngleThe angle formed by the three substituted carbons on the naphthalene ring.121.5°
Phenyl-Naphthalene Dihedral AngleThe twist angle between the planes of the phenyl and naphthalene rings.55.0°
Total EnergyThe calculated ground state energy of the molecule.-772.5 Hartrees

Ab initio (from first principles) methods are another class of quantum chemical calculations based directly on wave function theory without the empirical parameterization often found in other methods. nih.gov While more computationally demanding than DFT, methods like Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory can provide higher accuracy for electronic properties. These approaches are particularly valuable for benchmarking DFT results and for systems where electron correlation effects are exceptionally important. For this compound, high-accuracy ab initio calculations could yield a very precise value for its ionization potential or electron affinity.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Gap) for Reactivity Prediction

Frontier Molecular Orbital (FMO) theory simplifies chemical reactivity to the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reacting species. nih.govajchem-a.com The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy indicates its ability to accept electrons (electrophilicity).

The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical descriptor of chemical reactivity and kinetic stability. researchgate.netresearchgate.net A large gap implies high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. researchgate.net For this compound, the electron-rich naphthalene and phenyl π-systems would contribute significantly to the HOMO, while the LUMO would also be distributed across these aromatic rings. DFT calculations can reliably predict the energies of these orbitals. nih.gov

Table 2: Illustrative Frontier Molecular Orbital Energies for this compound Note: These values are representative for a substituted naphthalene system and are for illustrative purposes.

OrbitalEnergy (eV)Implication
HOMO-5.85 eVIndicates the energy required to remove an electron (ionization potential). The molecule can act as an electron donor.
LUMO-1.20 eVIndicates the energy released when an electron is added (electron affinity). The molecule can act as an electron acceptor.
HOMO-LUMO Gap (ΔE)4.65 eVA relatively large gap suggests high electronic stability and lower chemical reactivity.

Molecular Electrostatic Potential (MEP) Mapping for Charge Distribution and Interaction Sites

A Molecular Electrostatic Potential (MEP) map is a visual tool used to understand the charge distribution within a molecule. libretexts.org It plots the electrostatic potential onto the electron density surface, revealing regions that are electron-rich (negative potential, typically colored red or yellow) and electron-poor (positive potential, colored blue). bhu.ac.inresearchgate.net

For this compound, an MEP map would show regions of negative potential concentrated above the planes of the naphthalene and phenyl rings, corresponding to the high density of π-electrons. These sites are susceptible to attack by electrophiles. Regions of positive potential would likely be found around the hydrogen atoms of the methyl groups and the aromatic rings. This analysis is invaluable for predicting how the molecule will interact with other polar molecules, ions, or biological receptors. bhu.ac.in

Reaction Mechanism Elucidation Through Computational Modeling

Computational modeling is instrumental in mapping out the intricate pathways of chemical reactions. researchgate.net By applying methods like DFT, chemists can model the entire energy profile of a proposed reaction involving this compound. This involves locating the structures of reactants, products, and, most importantly, the high-energy transition states that connect them. nih.govresearchgate.net

The energy difference between the reactants and the transition state gives the activation energy, which determines the reaction rate. For example, one could model the mechanism of electrophilic nitration on the naphthalene ring system. Calculations could determine whether substitution is more favorable on the same ring as the dimethyl-phenyl substituents or on the unsubstituted ring by comparing the activation energies for all possible pathways. This provides a mechanistic understanding that can be difficult to obtain experimentally. nih.gov

Molecular Dynamics Simulations for Conformational Landscapes and Intermolecular Interactions

While quantum mechanics describes the electronic structure, Molecular Dynamics (MD) simulations model the physical movements of atoms and molecules over time. For a flexible molecule like this compound, MD simulations can explore its conformational landscape. A key motion would be the rotation of the C2-phenyl bond, and MD can reveal the energy barriers and preferred rotational angles. Furthermore, by simulating many molecules together in a virtual box, MD can predict bulk properties and show how molecules arrange and interact with each other in a liquid or solid state, providing insight into intermolecular forces like van der Waals and π-π stacking interactions.

Chemical Reactivity and Transformation Pathways of 1,3 Dimethyl 2 Phenylnaphthalene

Degradation and Stability Studies in Diverse Chemical Environments

The stability of 1,3-Dimethyl-2-phenylnaphthalene is highly dependent on the chemical conditions to which it is exposed. Its degradation can be initiated through several pathways, most notably through acid catalysis.

Acid-Catalyzed Decomposition Pathways

In the presence of strong acids, this compound can undergo decomposition. While specific studies on this exact molecule are not extensively detailed in the provided results, general principles of acid-catalyzed reactions on similar aromatic structures can be inferred. The protonation of the aromatic ring by a strong acid can lead to a variety of subsequent reactions, including rearrangement or cleavage of the substituent groups. The presence of the electron-donating methyl groups is expected to activate the naphthalene (B1677914) ring towards electrophilic attack, including protonation.

Environmental Fate and Persistence as a By-product

This compound has been identified as an organic impurity in illicit methamphetamine, suggesting its formation as a by-product in certain synthetic routes. chemicalbook.compharmaffiliates.com Its environmental fate and persistence are crucial aspects of its lifecycle. As a polycyclic aromatic hydrocarbon (PAH), it is expected to exhibit low aqueous solubility and a tendency to adsorb to organic matter in soil and sediment. Its persistence in the environment is a significant concern, as PAHs are generally resistant to degradation.

Electrophilic Aromatic Substitution Reactions of the Naphthalene and Phenyl Moieties

The naphthalene and phenyl rings of this compound are susceptible to electrophilic aromatic substitution (EAS) reactions. xmu.edu.cn The directing effects of the existing substituents play a crucial role in determining the position of incoming electrophiles.

The naphthalene ring system is generally more reactive towards electrophiles than benzene (B151609). The positions on the naphthalene ring are not equivalent. For naphthalene itself, electrophilic attack is kinetically favored at the C1 (alpha) position over the C2 (beta) position due to a more stable carbocation intermediate. youtube.com In this compound, the existing methyl and phenyl groups will influence the regioselectivity of further substitutions. The methyl groups are activating and ortho-, para-directing, while the phenyl group is also generally considered activating and ortho-, para-directing. The interplay of these directing effects, along with steric hindrance, will determine the ultimate substitution pattern.

Common electrophilic aromatic substitution reactions include:

Nitration: Introduction of a nitro group (-NO2) using a mixture of nitric acid and sulfuric acid. youtube.com

Halogenation: Introduction of a halogen (e.g., Br, Cl) typically using a Lewis acid catalyst.

Sulfonation: Introduction of a sulfonic acid group (-SO3H) using fuming sulfuric acid. This reaction is often reversible. youtube.com

Friedel-Crafts Alkylation and Acylation: Introduction of an alkyl or acyl group, respectively, using an alkyl or acyl halide and a Lewis acid catalyst. libretexts.org

The table below summarizes the expected directing effects of the substituents on the naphthalene and phenyl rings.

RingSubstituentPositionDirecting Effect
Naphthalene1-MethylC1Activating, ortho- (C2, C8a) and para- (C4) directing
Naphthalene3-MethylC3Activating, ortho- (C2, C4) and para- (C1, C5) directing
Naphthalene2-PhenylC2Activating, ortho- (C1, C3) and para- (C6) directing
PhenylNaphthaleneActivating, ortho- and para- directing

Nucleophilic Substitution Reactions Involving Substituents

While the aromatic rings themselves are electron-rich and thus not susceptible to nucleophilic attack unless highly activated by strong electron-withdrawing groups, the substituents on this compound could potentially undergo nucleophilic substitution. For instance, if a halogen were introduced onto one of the aromatic rings via electrophilic substitution, it could potentially be displaced by a strong nucleophile under specific conditions, such as high temperatures or the presence of a catalyst. However, aryl halides are generally much less reactive towards nucleophilic substitution than alkyl halides.

Applications in Further Derivatization via Cross-Coupling Reactions

A powerful method for the derivatization of aromatic compounds like this compound is through transition-metal-catalyzed cross-coupling reactions. To utilize these reactions, the molecule would first need to be functionalized, for example, by introducing a halogen (Br, I) or a triflate group onto one of the aromatic rings. This functionalized derivative could then participate in a variety of cross-coupling reactions, such as:

Suzuki Coupling: Reaction with an organoboron compound.

Heck Coupling: Reaction with an alkene.

Sonogashira Coupling: Reaction with a terminal alkyne.

Buchwald-Hartwig Amination: Reaction with an amine.

These reactions would allow for the formation of new carbon-carbon and carbon-heteroatom bonds, enabling the synthesis of a wide range of novel derivatives with potentially interesting properties.

Investigation of Rearrangement and Cyclization Processes

Under certain conditions, such as in the presence of strong acids or at high temperatures, this compound could potentially undergo rearrangement reactions. These could involve the migration of the methyl or phenyl groups around the naphthalene ring system. Intramolecular cyclization reactions might also be possible, particularly if functional groups are introduced that can react with each other. For example, the introduction of a carboxylic acid group on the phenyl ring and a suitable functional group on the naphthalene ring could lead to the formation of a new fused ring system upon cyclization.

Advanced Materials Science Research Incorporating Naphthalene and Phenylnaphthalene Scaffolds

Applications in Optoelectronic Materials

Naphthalene-based materials are integral to the development of advanced optoelectronic devices due to their unique electronic and photophysical properties. Derivatives of naphthalene (B1677914), particularly those with extended π-conjugated systems, are investigated for their potential in organic light-emitting diodes (OLEDs), sensors, and other optoelectronic applications.

Boron complexes incorporating naphthalene frameworks have been a subject of interest. For instance, bis(boron difluoride) complexes with a naphthalene backbone have demonstrated the ability to change their circularly polarized luminescence (CPL) color from blue to yellow, depending on the substitution pattern of the N,O-chelate moiety. rsc.org This tunability is a desirable characteristic for creating a wide spectrum of light-emitting materials. Furthermore, certain chiral boron aminotroponimine derivatives have been noted for their CPL signals with a narrow full width at half maximum (FWHM), making them promising candidates for high-purity color displays in OLEDs. rsc.org

The introduction of specific functional groups to the naphthalene core allows for the fine-tuning of its optoelectronic properties. The inherent fluorescence of many naphthalene derivatives makes them excellent precursors for luminescent materials and polymer light-emitting diodes.

Development of Organic Semiconductors and Conductors

The rigid, planar structure of the naphthalene ring system provides a robust scaffold for the design of organic semiconductors. These materials are the active components in organic field-effect transistors (OFETs), organic photovoltaic cells (OPVs), and other electronic devices.

Naphthalene diimide (NDI) and its derivatives are among the most successful n-type organic semiconductors. acs.orgnih.gov Their planarity and capacity for strong intermolecular π-π stacking facilitate efficient electron transport. acs.org Researchers at Georgia Tech have developed a new class of NDI derivatives functionalized with stannyl (B1234572) substituents, which have shown to improve electron charge mobility and offer greater air stability in OFETs. gatech.edu The ability to chemically modify the NDI core allows for the tuning of its electronic properties, including the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, which is crucial for optimizing device performance. d-nb.info

Furthermore, dithienylnaphthalenes substituted with electron-withdrawing groups have been synthesized and characterized as n-type organic semiconductors, achieving electron mobilities as high as 0.57 cm²/V·s in OFET devices. researchgate.net The molecular geometry of these compounds, which often features a nearly planar oligoaryl core, contributes to their effective charge transport capabilities.

Below is a table summarizing the performance of some naphthalene-based organic semiconductors:

Material ClassExample Compound/DerivativeApplicationReported Electron Mobility (μe)
Naphthalene Diimide (NDI)Core-substituted with C60n-channel transistors1.20 x 10⁻⁴ to 3.58 x 10⁻⁴ cm²/V·s
DithienylnaphthalenesCarbonyl-based derivativesn-type OFETsUp to 0.57 cm²/V·s
Naphthalene Diimide (NDI)Long-chain fluorinated alkyl groupSolution-processed n-type OFETs0.01 cm²/V·s

Role in Chiral Materials and Enantiodiscrimination

The development of chiral materials based on naphthalene scaffolds is a significant area of research, with applications in enantioselective separations, sensing, and chiroptical devices. The inherent chirality of certain substituted naphthalenes, or the introduction of chiral centers, can lead to materials with unique optical and recognition properties.

Naphthalene-based chiral stationary phases have been synthesized for the separation of basic drugs via liquid chromatography. nih.gov These materials often feature a laterally substituted naphthalene core with a chiral cation-exchange site, demonstrating the utility of the naphthalene framework in creating highly specific molecular recognition systems.

Furthermore, the self-assembly of naphthalene diimide amphiphiles functionalized with chiral motifs has been shown to be driven by molecular recognition. rsc.org These assemblies can exhibit tunable chirality upon interaction with specific biomolecules, such as adenosine (B11128) phosphates, highlighting their potential as dynamic chiral sensors. The synthesis of chiral polycyclic aromatic hydrocarbons, including those with a distorted naphthalene moiety, has also been achieved, leading to materials with considerable redshifts in their UV-vis absorption spectra compared to their achiral counterparts. acs.org

Thin Film Formation and Characterization for Electronic Devices

The performance of organic electronic devices is critically dependent on the morphology and crystallinity of the active material's thin film. Naphthalene-based compounds, particularly NDI derivatives, have been extensively studied in this regard.

Solution-processing techniques, such as spin-coating, are commonly used to fabricate thin films of naphthalene-based semiconductors. researchgate.net The morphology and crystallinity of these films are typically characterized using techniques like atomic force microscopy (AFM) and X-ray diffraction (XRD). researchgate.net The molecular packing within the thin film, which can be either herringbone or lamellar, significantly influences the charge transport properties. researchgate.net

The design of soluble naphthalene derivatives is crucial for achieving uniform and highly ordered thin films. For instance, the introduction of phenylmethyl or trifluoromethylbenzyl groups to the NDI core enhances solubility, allowing for the formation of semiconductor layers in OFETs via spin-coating in air. researchgate.net The characterization of these thin films is essential for understanding the structure-property relationships that govern device performance.

Integration into Polymeric Materials and Advanced Composites

Naphthalene-containing polymers represent a versatile class of materials with applications ranging from gas storage to catalysis and high-performance resins. The incorporation of the rigid naphthalene unit into a polymer backbone can enhance thermal stability, mechanical strength, and introduce specific functionalities.

Novel porous polymers based on naphthalene and melamine (B1676169) have been synthesized and shown to be highly effective for CO2 uptake and the adsorption of heavy metals. mdpi.com The introduction of the naphthalene group into the polymer network was found to improve porosity and adsorption capabilities. mdpi.com Naphthalene-based hyper-cross-linked polymers have also been used as supports for palladium catalysts in Suzuki cross-coupling reactions, demonstrating high efficiency and selectivity. nih.gov

Furthermore, methods have been developed to synthesize naphthalene-containing polymers and resins from naphthols, which can be derived from lignocellulosic biomass. google.com These polymers can exhibit a high glass transition temperature (Tg) ranging from 50°C to 200°C and degradation temperatures between 150°C and 500°C, making them suitable for applications requiring thermal stability. google.com

The following table lists some key properties of naphthalene-based polymers:

Polymer TypeMonomers/PrecursorsKey FeaturePotential Application
Porous Polyaminal-linked PolymerNaphthalene and MelamineHigh porosityCO2 capture, heavy metal adsorption
Hyper-cross-linked PolymerNaphthaleneCatalytic supportSuzuki cross-coupling reactions
Naphthalene-containing PolymerHydroxyl-functionalized naphthaleneHigh thermal stabilityAdvanced resins and composites

Biological Interactions and Medicinal Chemistry Implications of Naphthalene Scaffolds Contextual to 1,3 Dimethyl 2 Phenylnaphthalene

Structure-Activity Relationship (SAR) Studies of Substituted Naphthalenes

Structure-Activity Relationship (SAR) studies are crucial for optimizing the therapeutic potential of naphthalene-based compounds. These studies systematically alter the structure of a lead compound to identify which chemical groups are responsible for its biological effects. The insights gained from SAR studies guide the design of new derivatives with enhanced potency, selectivity, and improved pharmacokinetic profiles.

For naphthalene (B1677914) derivatives, SAR studies have revealed several key principles:

Influence of Substituent Bulk: The size and bulkiness of substituents on the naphthalene ring can significantly impact biological activity. For instance, in a series of derivatives of the antimycotic agent terbinafine, the antifungal potency was found to be strongly dependent on the size of the substituent on the naphthalene moiety. nih.gov Generally, only smaller groups like hydrogen or fluorine are well-tolerated at most positions, while larger substituents can be accommodated at specific positions, such as position 5, without losing activity. nih.gov

Role of Side Chains: The length and composition of side chains attached to the naphthalene core are critical. In studies of naphthalene diimides (NDIs) as anticancer agents, the length of linker chains connecting the core to substituted phenyl rings was a key determinant of cytostatic activity. nih.gov For example, a derivative with a three-methylene unit linker and 2,3,4-trimethoxy substituents on the aromatic rings showed the most interesting biological profile. nih.gov

Impact of Aromatic Ring Substituents: The nature and position of substituents on appended aromatic rings (like the phenyl group in 2-phenylnaphthalene) also play a vital role. In one study of sulphonamide derivatives, replacing a phenyl ring with a naphthalen-1-yl or naphthalen-2-yl group significantly increased antiproliferative activity against cancer cell lines. nih.gov Specifically, the compound with a naphthalen-1-yl moiety was the most potent in the series. nih.gov

Electronic Effects: The introduction of electron-donating or electron-withdrawing groups can modulate the activity. Naphthalene-pyrazoline hybrids bearing electron-withdrawing groups showed potential in vivo anti-inflammatory activity. elsevierpure.com Similarly, for naphthalene pyrazoline prop-2-en-1-one derivatives, compounds with electron-withdrawing groups like -Cl and -NO2 showed high drug-likeness scores and good binding affinity in docking studies. researchgate.net

These studies collectively demonstrate that the biological activity of naphthalene scaffolds can be finely tuned by modifying substituents on the naphthalene core, the length and nature of linker chains, and the substitution patterns on associated aromatic rings.

Molecular Mechanisms of Interaction with Biomolecular Targets

Naphthalene derivatives exert their biological effects by interacting with a variety of biomolecular targets, including enzymes and cellular receptors. These interactions can trigger a cascade of downstream events, leading to the modulation of critical cellular pathways.

The naphthalene scaffold is a common feature in many enzyme inhibitors, where it often contributes to binding affinity and selectivity.

Tubulin Polymerization Inhibition: Certain naphthalene derivatives act as potent inhibitors of tubulin polymerization, a key process in cell division, making them attractive anticancer agents. tandfonline.com A series of sulphonamide derivatives bearing a naphthalene moiety were found to inhibit tubulin polymerization by interacting at the colchicine-binding site. nih.govtandfonline.com The most active compound, featuring a naphthalen-1-yl group, exhibited significant antiproliferative activity against breast and lung cancer cell lines with IC50 values in the sub-micromolar range. nih.gov

Cholinesterase Inhibition: In the context of neurodegenerative diseases like Alzheimer's, naphthalene derivatives have been developed as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). nih.gov An in silico screening followed by in vitro and in vivo validation identified a naphthalene derivative (compound 3a) that showed significant inhibitory activity against AChE with an IC50 value of 12.53 μM. nih.gov

Deubiquitinase Inhibition: The deubiquitinase USP7 is a target in cancer therapy, and naphthalene derivatives have been designed as inhibitors. These compounds have shown high selectivity for USP7 over other deubiquitinases and demonstrated significant inhibition of cancer cell proliferation. nih.gov

Cyclooxygenase (COX) Inhibition: Some naphthalene derivatives have been investigated for their ability to inhibit cyclooxygenase (COX) enzymes, which are involved in inflammation. However, replacing the carboxylic acid group typical of NSAIDs with methylsulfonamido or methylsulfonyl groups in naphthalene-based compounds did not consistently lead to selective COX-2 inhibition. tandfonline.com

Table 1: Examples of Naphthalene Derivatives as Enzyme Inhibitors
Derivative ClassTarget EnzymeBiological EffectKey Findings
Sulphonamide-naphthalene hybridsTubulinAnticancerCompound 5c with a naphthalen-1-yl moiety showed potent inhibition of tubulin polymerization (IC50 = 2.8 μM) and antiproliferative activity. nih.govtandfonline.com
Naphthalene derivativesAcetylcholinesterase (AChE)Anti-Alzheimer'sCompound 3a was identified as a potent AChE inhibitor (IC50 = 12.53 μM). nih.gov
Naphthalene-based compoundsUSP7AnticancerCompounds showed selective inhibition of USP7 and suppressed cancer cell proliferation. nih.gov
Naphthalene-methylsulfonamido compoundsCOX-1/COX-2Anti-inflammatoryCompound 6b showed significant inhibition of both COX-1 (87%) and COX-2 (29%) at 10 µM. tandfonline.com

The naphthalene ring can serve as a bioisosteric replacement for other aromatic systems, such as indole, enabling it to interact with various receptors.

Serotonin Receptors: Based on the bioisosteric equivalence of naphthalene and the indole heterocycle, naphthalene derivatives have been designed as ligands for 5-HT4 serotoninergic receptors. nih.gov In one study, the indole ring of a known 5-HT4 ligand was replaced by a naphthalene ring, leading to a compound with high and selective affinity for the 5-HT4 receptor (Ki = 6 nM). nih.gov

Estrogen Receptors (ER): The 2-phenylnaphthalene scaffold has been explored as a template for developing selective estrogen receptor beta (ERβ) ligands. nih.gov Docking studies predicted that substitutions at positions 1, 4, and 8 of the 2-phenylnaphthalene template could enhance ER selectivity. X-ray crystallography confirmed that substituents at positions 1 and 8 were responsible for inducing selectivity by promoting an alternate binding mode within the receptor. nih.gov One such compound proved effective in models of chronic inflammatory diseases. nih.gov

By interacting with key biomolecules, naphthalene derivatives can modulate cellular signaling pathways that control cell proliferation, survival, and death.

Induction of Apoptosis: Many naphthalene-based compounds exert their anticancer effects by inducing apoptosis (programmed cell death).

A naphthalene derivative known as MS-5 was shown to induce apoptosis in human pancreatic cancer cells by modulating reactive oxygen species (ROS). nih.gov

Another novel derivative, 2-(naphthalene-2-thio)-5,8-dimethoxy-1,4-naphthoquinone (NTDMNQ), induced apoptosis in hepatocellular carcinoma cells via ROS-mediated MAPK, AKT, and STAT3 signaling pathways. tandfonline.com

Naphthalene diimide (NDI) derivatives can cause extensive DNA double-strand breaks, leading to the activation of p53 and subsequent mitochondrial apoptosis in gastric cancer cells. nih.gov

Cell Cycle Arrest: Disruption of the cell cycle is another common mechanism of action for anticancer naphthalene derivatives.

The naphthalene derivative MS-5 caused G1 phase arrest in pancreatic cancer cells. nih.gov

Sulphonamide derivatives bearing a naphthalene moiety were found to arrest the cell cycle at the G2/M phase in breast cancer cells, consistent with their activity as tubulin polymerization inhibitors. nih.govtandfonline.com

NDI derivatives can induce S-phase arrest in gastric cancer cells as a result of DNA damage. nih.gov

Inhibition of STAT3 Signaling: The STAT3 signaling pathway is often overactive in cancer. A series of naphthalene derivatives were synthesized that could directly interact with the STAT3 SH2 domain, inhibiting its phosphorylation, dimerization, and transcriptional activity, which in turn suppressed the growth and metastasis of triple-negative breast cancer cells. nih.gov

Biological Activity Spectrum of Naphthalene Derivatives (e.g., Antimicrobial, Anticancer, Anti-inflammatory)

The naphthalene scaffold is a privileged structure in drug discovery, with its derivatives displaying a remarkably broad spectrum of biological activities. mdpi.comijpsjournal.comijpsjournal.com Several naphthalene-based drugs are already on the market, including the antimicrobial agents nafcillin and terbinafine. mdpi.comrasayanjournal.co.in

Antimicrobial Activity: Naphthalene derivatives have shown potent activity against a wide range of pathogens, including bacteria and fungi. ijpsjournal.comrasayanjournal.co.in

Dihydroxynaphthalene-derivative bis-quaternary ammonium compounds (bis-QACs) have demonstrated superior bacteriostatic and bactericidal action against ESKAPE microorganisms compared to commercial mono-QACs. mdpi.com Scanning electron microscopy revealed that these compounds cause severe membrane damage to bacteria. mdpi.com

Azole derivatives incorporating a naphthalene ring have shown potent antifungal effects against both planktonic and biofilm forms of resistant Candida species. nih.gov

Anticancer Activity: The anticancer properties of naphthalene derivatives are widely documented. nih.govnih.gov They act through various mechanisms, including the induction of apoptosis, cell cycle arrest, and inhibition of key cancer-related enzymes. nih.govnih.govnih.gov

Naphthalene-substituted triazole spirodienones displayed potent antiproliferative activity against breast, cervical, and lung cancer cell lines, with IC50 values in the nanomolar to low micromolar range. nih.gov

Naphthalene diimides (NDIs) are a well-known class of anticancer agents that can act as DNA intercalators and G-quadruplex binders, triggering caspase activation and inhibiting telomerase. nih.govresearchgate.net

Anti-inflammatory Activity: Naphthalene-based compounds have been investigated as anti-inflammatory agents, primarily through the inhibition of inflammatory pathways and enzymes. elsevierpure.comrasayanjournal.co.in

A study of naphthalene-pyrazoline hybrids identified several compounds with significant in vivo anti-inflammatory activity. elsevierpure.com Molecular docking studies suggested these compounds interact with key residues in the active sites of COX-1 and COX-2 enzymes. elsevierpure.com

Other Activities: The pharmacological profile of naphthalene derivatives extends to antiviral, antidiabetic, anticonvulsant, antidepressant, and anti-neurodegenerative effects. ijpsjournal.comijpsjournal.comijpsjournal.com

Table 2: Biological Activity Spectrum of Naphthalene Derivatives
ActivityDerivative ExampleTarget/MechanismObserved Effect
AntimicrobialDihydroxynaphthalene-derivative bis-QACsBacterial membrane damagePotent activity against ESKAPE pathogens. mdpi.com
AntifungalNaphthalene-azole hybridsInhibition of fungal lanosterol 14α-demethylase (CYP51)Inhibition of planktonic and biofilm forms of Candida spp. nih.gov
AnticancerNaphthalene-substituted triazole spirodienone (Compound 6a )Cell cycle arrest and apoptosis inductionPotent cytotoxicity against MDA-MB-231 breast cancer cells (IC50 = 0.03 μM). nih.gov
AnticancerNaphthalene diimide (NDI) derivativesDNA binding, telomerase inhibition, caspase activationSubmicromolar antiproliferative activity against various tumor cell lines. nih.gov
Anti-inflammatoryNaphthalene-pyrazoline hybridsCOX-1/COX-2 inhibitionSignificant in vivo anti-inflammatory effects. elsevierpure.com

Computational (In Silico) Approaches for Predicting Biological Activities and Interactions

Computational, or in silico, methods are indispensable tools in modern drug discovery for predicting the biological activities and interactions of novel compounds before their synthesis. ijpsjournal.comijpsjournal.com These approaches save time and resources by prioritizing promising candidates for further experimental evaluation.

Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a receptor or enzyme, allowing for the study of binding interactions at an atomic level. scientific.netresearchgate.net

Molecular docking has been used to investigate the interaction of naphthalene-pyrazoline hybrids with COX-1 and COX-2, revealing hydrogen bonding with key residues in the active sites. elsevierpure.com

Docking studies of sulphonamide derivatives bearing a naphthalene moiety indicated that they bind to the colchicine-binding site of tubulin, explaining their ability to inhibit microtubule polymerization. nih.govtandfonline.com

For azole derivatives with a naphthalene ring, docking studies predicted key interactions with the fungal enzyme CYP51, highlighting the role of the naphthalene group in binding to specific amino acid residues like Tyr118. nih.gov

Prediction of Activity Spectra for Substances (PASS): This software predicts a compound's biological activity spectrum based on its structure by comparing it to a large database of known biologically active substances. ijpsjournal.com It operates on the principle that a compound's activity is a function of its structure. ijpsjournal.com

ADME/T Prediction: In silico tools are used to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME/T) properties of drug candidates. This helps in assessing a molecule's drug-likeness and potential for bioavailability. nih.govijpsjournal.com

Predictions based on Lipinski's Rule of Five are commonly used to evaluate drug-likeness. ijpsjournal.comijpsjournal.com Studies on naphthalene-based chalcone and pyrazoline compounds confirmed that they obeyed this rule. scientific.net

In silico ADME/T profiling of naphthalene-substituted triazole spirodienones showed that most of the target compounds were within the desirable range for properties like blood-brain barrier level, absorption level, and polar surface area, supporting their potential as drug candidates. nih.gov

These computational approaches provide valuable insights into the potential mechanisms of action, binding affinities, and pharmacokinetic profiles of naphthalene derivatives, guiding the rational design of new therapeutic agents. ijpsjournal.comresearchgate.net

Molecular Docking Studies for Ligand-Protein Interactions

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a protein target. This method provides insights into the binding affinity and the specific molecular interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, that stabilize the ligand-protein complex. For naphthalene scaffolds, docking studies have revealed critical interactions with various protein targets.

Research on naphthalene-based compounds has demonstrated their potential to bind to a range of proteins. For instance, naphthalene-pyrazoline hybrids have been investigated as anti-inflammatory agents by targeting cyclooxygenase (COX) enzymes. elsevierpure.com Molecular docking studies of these hybrids revealed that they form crucial hydrogen bond interactions with key residues in the active sites of both COX-1 and COX-2, including Ser 530, Tyr 385, and Arg 120. elsevierpure.com The naphthalene moiety typically occupies a hydrophobic pocket within the enzyme's active site.

In another study, naphthalene-1,4-dione analogues were evaluated as potential anticancer agents targeting the Keap1 protein. rsc.org Docking simulations indicated that these compounds bind within a hydrophobic pocket of Keap1, with carbonyl groups forming hydrogen bonds with residues such as GLY-367, VAL-465, and VAL-606. rsc.org

The following table summarizes representative ligand-protein interactions for various naphthalene derivatives from molecular docking studies, providing a contextual framework for understanding the potential interactions of 1,3-Dimethyl-2-phenylnaphthalene.

Naphthalene Derivative ClassProtein TargetKey Interacting ResiduesType of Interaction
Naphthalene-pyrazoline hybridsCOX-1 / COX-2Ser 530, Tyr 385, Arg 120Hydrogen Bonding, Hydrophobic
Naphthalene-1,4-dione analoguesKeap1GLY-367, VAL-465, VAL-606Hydrogen Bonding, Hydrophobic
1-((benzo[d]thiazol-2-ylamino)(phenyl)methyl)naphthalen-2-ol derivativesNot SpecifiedNot SpecifiedAntiproliferative Agents
Naphthalene DiimidesG-Quadruplex DNANot SpecifiedStacking, Electrostatic

Molecular Dynamics Simulations for Binding Stability

Molecular dynamics (MD) simulations provide a dynamic view of the ligand-protein complex, offering insights into its stability and conformational changes over time. These simulations can validate the binding modes predicted by molecular docking and further elucidate the energetics of the interaction. Key parameters analyzed in MD simulations include the root-mean-square deviation (RMSD) to assess the stability of the complex, the root-mean-square fluctuation (RMSF) to identify flexible regions, and the analysis of intermolecular interactions like hydrogen bonds over the simulation trajectory.

For naphthalene and its derivatives, MD simulations have been employed to understand their behavior in various environments. For example, simulations have been used to study the interaction of naphthalene derivatives with lipid membranes, revealing their location, orientation, and dynamics within the lipid bilayer. rsc.org Such studies are crucial for understanding the pharmacokinetics of naphthalene-based drugs.

In the context of ligand-protein binding, MD simulations can confirm the stability of the interactions predicted by docking. A stable binding is generally indicated by a low and converging RMSD of the ligand within the binding pocket throughout the simulation. The persistence of key hydrogen bonds and hydrophobic contacts further corroborates a stable binding mode. While specific MD simulation data for this compound is not available, studies on other naphthalene-based ligands can provide a useful reference.

The table below presents a conceptual framework for the types of data obtained from MD simulations to assess binding stability, based on general principles and findings for naphthalene-like compounds.

Simulation ParameterDescriptionImplication for Binding Stability
RMSD (Root-Mean-Square Deviation)Measures the average deviation of atomic positions in the ligand and protein from a reference structure over time.A low and stable RMSD value (typically < 3 Å) for the ligand suggests it remains in a stable conformation within the binding site.
RMSF (Root-Mean-Square Fluctuation)Measures the fluctuation of individual residues or atoms around their average position.Lower RMSF values for residues in the binding pocket upon ligand binding can indicate stabilization of that region.
Hydrogen Bond AnalysisTracks the formation and breakage of hydrogen bonds between the ligand and protein throughout the simulation.A high percentage of occupancy for specific hydrogen bonds indicates their importance for stable binding.
Interaction EnergyCalculates the non-bonded interaction energy (van der Waals and electrostatic) between the ligand and the protein.A consistently favorable interaction energy suggests a stable and energetically favorable binding.

Future Research Directions and Emerging Paradigms for 1,3 Dimethyl 2 Phenylnaphthalene Research

Development of Highly Regioselective and Stereoselective Synthesis Methodologies

The development of new and efficient methods for the regioselective synthesis of polysubstituted naphthalene (B1677914) derivatives is a significant area of ongoing research. nih.gov Current methods for producing functionalized naphthalenes can sometimes be limited by harsh reaction conditions, the need for expensive catalysts, and the formation of isomeric mixtures. nih.gov Future research will likely focus on overcoming these challenges to provide more direct and versatile routes to compounds like 1,3-Dimethyl-2-phenylnaphthalene.

A promising avenue of investigation is the use of electrophilic cyclization of arylalkynes. This method has shown success in producing a variety of substituted naphthalenes under mild conditions with good to excellent yields. nih.govyoutube.com The process generally accommodates a range of functional groups, which is crucial for creating diverse derivatives. nih.gov For instance, the cyclization of arene-containing propargylic alcohols using reagents like iodine monochloride (ICl), iodine (I2), and N-bromosuccinimide (NBS) has proven effective. nih.gov Research into the electrophilic cyclization of appropriate ortho-functionalized aromatic acetylenes is also a developing area for creating various carbo- and heterocyclic compounds. nih.gov

Furthermore, the development of solvent-directed regioselective cascade reactions presents a green and efficient alternative. chemistryviews.org For example, a recently developed method for synthesizing pyrazole (B372694) derivatives using two different diazo compounds in the presence of 2,2,2-trifluoroethyl trifluoromethanesulfonate (B1224126) as both a solvent and reactant, without the need for a catalyst, highlights the potential for innovative, catalyst-free synthetic strategies. chemistryviews.org Adapting such methodologies to the synthesis of substituted naphthalenes could lead to more environmentally friendly and cost-effective production.

The table below summarizes some potential regioselective synthesis strategies that could be explored for this compound and its derivatives.

Synthesis StrategyReagents/ConditionsPotential Advantages
Electrophilic Cyclization Arene-containing propargylic alcohols with ICl, I2, Br2, NBS, or PhSeBrMild reaction conditions, high regioselectivity, good to excellent yields. nih.govyoutube.com
[4+2] Cycloaddition Dienophile and diene selectionPotential for high stereoselectivity and atom economy.
Transition Metal-Catalyzed Annulation Aryl halides/arylmetal compounds with alkynesVersatility in substrate scope and functional group tolerance.
Solvent-Directed Cascade Reactions Diazo compounds with a reactive solventCatalyst-free, potentially green and efficient. chemistryviews.org

Future efforts in this area will likely involve a combination of these approaches, aiming for synthetic routes that are not only efficient and selective but also scalable and sustainable.

Elucidation of Comprehensive Degradation Pathways and By-product Fate

Understanding the environmental fate of this compound, a type of polycyclic aromatic hydrocarbon (PAH), is critical due to the persistence and potential toxicity of this class of compounds. researchgate.netgov.nt.ca PAHs are known to accumulate in soil, aquatic, and atmospheric environments. researchgate.net Their degradation can be a slow process, leading to long-term environmental presence. gov.nt.ca

Future research must focus on delineating the complete degradation pathways of this compound under various environmental conditions. This includes identifying the full spectrum of degradation by-products and understanding their subsequent environmental fate. researchgate.netoup.com PAHs can enter the environment through various routes, including industrial discharges, oil spills, and atmospheric deposition. researchgate.net Once in the environment, they can be distributed across different compartments and undergo transformations. researchgate.net

A key degradation mechanism for PAHs in the marine environment is microbial biodegradation by bacteria, fungi, and algae. oup.com However, the efficiency of this process can be low for PAHs buried in sediments. oup.com For instance, the degradation of 1,4-dimethylnaphthalene (B47064) by Sphingomonas sp. strain 14DN61 proceeds via oxidation of the methyl groups to form 1,4-dihydroxymethylnaphthalene, which is then further metabolized. researchgate.net A similar pathway could be hypothesized for this compound, but specific studies are needed for confirmation.

Another important factor is photo-oxidation, which can increase the solubility of PAHs but may also lead to the formation of "dead-end products" that are resistant to further biodegradation and can accumulate in sediments. oup.com

The table below outlines potential degradation pathways and the types of by-products that may be formed from this compound.

Degradation PathwayKey ProcessesPotential By-productsEnvironmental Significance
Microbial Degradation Hydroxylation, ring cleavageHydroxylated naphthalenes, naphthoic acids, catechols researchgate.netethz.chPrimary mechanism for removal from the environment, but can be slow. oup.com
Photo-oxidation Reaction with sunlight and oxygenOxy-PAHsIncreased solubility, but potential for persistent and toxic by-products. oup.com
Chemical Oxidation Reactions with other pollutantsOxidized and functionalized derivativesCan alter the toxicity and mobility of the parent compound. pjoes.com

Comprehensive studies combining field observations, laboratory experiments, and modeling will be necessary to fully understand the environmental lifecycle of this compound and its degradation products.

Advanced Spectroscopic Characterization in Complex Biological and Environmental Samples

The detection and characterization of this compound and its metabolites in complex matrices like biological tissues and environmental samples present a significant analytical challenge. Future research will necessitate the application and development of advanced spectroscopic techniques to achieve the required sensitivity and specificity.

Techniques such as mass spectrometry (MS), particularly when coupled with gas or liquid chromatography (GC-MS or LC-MS), are powerful tools for identifying and quantifying PAHs and their breakdown products. researchgate.netepa.gov For instance, GC-MS analysis has been used to identify metabolites from the degradation of 1,4-dimethylnaphthalene. researchgate.net

Fluorescence spectroscopy is another valuable technique, as many naphthalene derivatives exhibit useful fluorescent properties. google.com The development of novel naphthalene-containing fluorophores with properties like solvatochromatic fluorescence and high quantum yields could lead to new methods for detecting these compounds in various environments. google.com

Infrared (IR) spectroscopy, especially when enhanced by computational methods, can provide detailed structural information. Machine learning models are being developed to compute the anharmonic IR spectra of PAHs, which can help in identifying specific molecular fragments and understanding their spectral features. oup.comarxiv.org

The table below highlights some advanced spectroscopic methods and their potential applications in the study of this compound.

Spectroscopic TechniqueApplicationAdvantages
Gas Chromatography-Mass Spectrometry (GC-MS) Identification and quantification of volatile and semi-volatile degradation products. researchgate.netHigh sensitivity and specificity for a wide range of compounds.
Liquid Chromatography-Mass Spectrometry (LC-MS) Analysis of non-volatile and polar metabolites in biological and environmental samples. epa.govSuitable for a broader range of compound polarities than GC-MS.
Fluorescence Spectroscopy Detection and monitoring of fluorescent naphthalene derivatives. google.comHigh sensitivity and potential for in-situ measurements.
Infrared (IR) Spectroscopy with Machine Learning Structural elucidation and identification of functional groups in complex mixtures. oup.comarxiv.orgProvides detailed molecular structure information.
Nuclear Magnetic Resonance (NMR) Spectroscopy Definitive structural characterization of novel derivatives and metabolites. nih.govUnambiguous structure determination.

The integration of these advanced spectroscopic techniques will be crucial for gaining a deeper understanding of the behavior of this compound in biological and environmental systems.

Integration of Machine Learning and AI in Predicting Molecular Properties and Reactivity

The application of machine learning (ML) and artificial intelligence (AI) is poised to revolutionize the study of chemical compounds, including this compound. These computational tools can accelerate the prediction of molecular properties, reactivity, and even potential applications, thereby reducing the time and resources required for experimental work. sciencedaily.com

Supervised machine learning methods, such as random forests and extreme gradient boosting, are already being used to model the physicochemical properties of polycyclic aromatic hydrocarbons (PAHs). nih.govepj.org These models use topological descriptors that represent the molecular structure to predict properties like boiling point, density, and polarizability. nih.govepj.org Such quantitative structure-property relationship (QSPR) models can provide valuable insights into the behavior of this compound and guide the design of new derivatives with desired characteristics. nih.gov

Machine learning is also being applied to predict the outcomes of chemical reactions, including catalytic activities. sciencedaily.commdpi.com For example, ML models have been developed to predict the catalytic activities of α-diimino nickel complexes in ethylene (B1197577) polymerization based on a set of molecular descriptors. mdpi.com Similar approaches could be used to predict the reactivity of this compound in various chemical transformations. Furthermore, AI can be harnessed to predict reaction feasibility and estimate the uncertainty of these predictions. github.com

In the realm of spectroscopy, ML is being used to analyze and interpret complex spectral data. oup.comarxiv.org For instance, ML models can compute the infrared spectra of PAHs, helping to identify the molecular substructures responsible for specific absorption features. oup.comarxiv.org This can be particularly useful for characterizing complex mixtures containing this compound and its derivatives.

The table below outlines some key areas where ML and AI can be applied to the study of this compound.

Application AreaMachine Learning/AI TechniquePotential Impact
Property Prediction Quantitative Structure-Property Relationship (QSPR) models, Random Forests, Gradient Boosting nih.govepj.orgRapid prediction of physicochemical properties, guiding experimental design.
Reactivity Prediction Binary classification models, Bayesian Neural Networks mdpi.comgithub.comPrediction of reaction outcomes and catalytic activity, accelerating synthesis and functionalization.
Spectroscopic Analysis Neural Networks, Random Forest models oup.comarxiv.orgEnhanced interpretation of complex spectra for structural elucidation.
Drug Discovery Molecular docking simulations, bioactivity prediction models nih.govIdentification of potential therapeutic applications for naphthalene derivatives.

The continued development and integration of these computational tools will undoubtedly open up new frontiers in the research of this compound and other complex organic molecules.

Exploration of New Applications for Structurally Modified Phenylnaphthalene Derivatives

The unique structural and electronic properties of the phenylnaphthalene scaffold make it a valuable building block for the development of new materials and bioactive compounds. google.comlifechemicals.com Future research will focus on exploring novel applications for structurally modified derivatives of this compound.

One promising area is in the field of materials science. Functionalized naphthalene derivatives can exhibit interesting fluorescent and liquid crystal properties. google.com The design and synthesis of new naphthalene-containing fluorophores could lead to the development of advanced sensors and optical devices. google.comacs.org Naphthalene diimides, for example, are being investigated for their use in supramolecular chemistry, sensors, and molecular switching devices. acs.orgresearchgate.net

In the realm of medicine, naphthalene derivatives have shown potential in drug discovery. lifechemicals.com For instance, some naphthalene-based compounds have been investigated for their anti-cancer and anti-amyloidogenic activities. nih.govlifechemicals.com The structural modification of this compound could lead to the discovery of new therapeutic agents with improved efficacy and selectivity.

Furthermore, aryldihydronaphthalenes, which are structurally related to phenylnaphthalenes, are important intermediates in the synthesis of a variety of natural products and bioactive substances. nih.gov The development of efficient methods to synthesize and functionalize these skeletons will open up new avenues for creating structurally diverse and biologically active molecules. nih.gov

The table below summarizes potential applications for structurally modified phenylnaphthalene derivatives.

Application AreaType of DerivativePotential Function
Materials Science Naphthalene-containing fluorophores, liquid crystals, naphthalene diimides google.comacs.orgresearchgate.netSensors, optical devices, molecular switches, solar cells. acs.orgresearchgate.net
Pharmaceuticals Functionalized phenylnaphthalenesAnti-cancer agents, anti-amyloidogenic agents for Alzheimer's disease. nih.govlifechemicals.com
Organic Synthesis Aryldihydronaphthalene intermediatesBuilding blocks for the synthesis of complex natural products and bioactive molecules. nih.gov
Agrochemicals Substituted naphthalenesPotential as insecticides, fungicides, or herbicides. lifechemicals.comnih.gov

By systematically exploring the structure-activity relationships of modified phenylnaphthalene derivatives, researchers can unlock their full potential in a wide range of scientific and technological fields.

Q & A

What spectroscopic techniques are recommended for characterizing 1,3-Dimethyl-2-phenylnaphthalene, and how can structural accuracy be validated?

Basic Research Focus
To confirm the structure of this compound, researchers should employ a combination of nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C), infrared (IR) spectroscopy , and mass spectrometry (MS) . For example:

  • ¹H NMR can identify aromatic proton environments and methyl group positions. Compare chemical shifts with analogous naphthalene derivatives (e.g., 2,3-dimethylnaphthalene, where δ ~2.4 ppm for methyl groups in non-conjugated positions) .
  • IR spectroscopy detects functional groups; aromatic C-H stretching (~3050 cm⁻¹) and methyl deformations (~1375 cm⁻¹) are critical markers .
  • High-resolution MS ensures molecular ion ([M⁺]) matches the theoretical mass (C₁₈H₁₆: 232.1252 Da).

Validation : Cross-reference experimental data with computational predictions (e.g., density functional theory for NMR chemical shifts) and published spectra of structurally similar compounds .

How should researchers design toxicity screening for this compound using existing data on methylnaphthalenes?

Basic Research Focus
Leverage methodologies from systematic reviews on methylnaphthalenes (e.g., 1- and 2-methylnaphthalene):

  • Inclusion Criteria : Prioritize studies on inhalation, oral, or dermal exposure routes in laboratory mammals (e.g., rodents) and assess outcomes like hepatic, respiratory, or hematological effects (Table B-1).
  • Dose-Response Design : Use subchronic exposure models (14–90 days) with escalating doses, monitoring biomarkers like hepatic cytochrome P450 activity (linked to naphthalene metabolism) .
  • Control Groups : Include vehicle controls and reference compounds (e.g., naphthalene) to contextualize toxicity thresholds .

What methodologies resolve contradictions in toxicological data for naphthalene derivatives?

Advanced Research Focus
Contradictions often arise from variability in study design or bias. Address this via:

  • Risk of Bias (RoB) Assessment : Apply tools like Table C-7 (Experimental Animal Studies) to evaluate randomization, allocation concealment, and outcome reporting. For example, exclude studies with "No" responses to critical RoB questions .
  • Confidence Rating : Classify evidence as "High" (≥3/4 RoB criteria met) or "Low" (≤2/4). Reanalyze data using meta-analytical models (e.g., fixed-effects) to reconcile discrepancies .
  • Mechanistic Studies : Investigate metabolic pathways (e.g., CYP450-mediated oxidation) to explain interspecies differences in toxicity .

How can in silico models predict environmental persistence and bioaccumulation of this compound?

Advanced Research Focus
Use quantitative structure-activity relationship (QSAR) models and thermodynamic

  • Persistence : Calculate half-life in air/water using Troester et al.’s naphthalene oxide degradation models (log Kow = 3.94 for lipophilicity) .
  • Bioaccumulation : Estimate bioconcentration factors (BCF) via molecular weight (232.25 g/mol) and octanol-water partition coefficient (predicted log Kow ~4.2) .
  • Environmental Monitoring : Design gas chromatography-mass spectrometry (GC-MS) protocols validated for methylnaphthalenes (e.g., column: CP Sil 5 CB; He carrier gas) .

What are best practices for synthesizing this compound with high purity?

Basic Research Focus
While synthesis routes are not explicitly detailed in the evidence, extrapolate from methylnaphthalene protocols:

  • Friedel-Crafts Alkylation : Use anhydrous AlCl₃ as a catalyst to introduce methyl groups onto naphthalene, followed by Suzuki-Miyaura coupling for phenyl group addition .
  • Purification : Employ silica gel chromatography (hexane:ethyl acetate gradient) and verify purity via HPLC (>98% by area normalization) .

How can researchers assess dermal absorption of this compound in occupational exposure studies?

Advanced Research Focus
Adapt dermal exposure frameworks from naphthalene toxicology:

  • In Vitro Models : Use human skin equivalents (e.g., Epiderm™) with Franz diffusion cells. Apply 1% w/v compound in ethanol and measure flux rates over 24 hours .
  • Biomonitoring : Quantify urinary metabolites (e.g., 1,2-dihydroxynaphthalene) via LC-MS/MS, adjusting for creatinine levels .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1,3-Dimethyl-2-phenylnaphthalene
Reactant of Route 2
Reactant of Route 2
1,3-Dimethyl-2-phenylnaphthalene

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.